molecular formula C30H24O3 B13733185 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

Cat. No.: B13733185
M. Wt: 432.5 g/mol
InChI Key: IOVCQRNNYHBZAP-UHFFFAOYSA-N
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Description

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is an organic compound characterized by its complex aromatic structure It is a derivative of benzaldehyde, featuring multiple formyl groups and methyl substitutions on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through Friedel-Crafts alkylation or acylation reactions.

    Introduction of Formyl Groups: The formyl groups are introduced via Vilsmeier-Haack reaction, which involves the reaction of the aromatic compound with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Methyl Substitution: The methyl groups are introduced through methylation reactions using reagents like methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid like FeCl3.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another compound with multiple formyl groups and a triazine core.

    4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde: Similar structure but with a triazine ring instead of a trimethylphenyl core.

Uniqueness

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde is unique due to its specific arrangement of formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C30H24O3

Molecular Weight

432.5 g/mol

IUPAC Name

3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde

InChI

InChI=1S/C30H24O3/c1-19-28(25-10-4-7-22(13-25)16-31)20(2)30(27-12-6-9-24(15-27)18-33)21(3)29(19)26-11-5-8-23(14-26)17-32/h4-18H,1-3H3

InChI Key

IOVCQRNNYHBZAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC(=C2)C=O)C)C3=CC=CC(=C3)C=O)C)C4=CC=CC(=C4)C=O

Origin of Product

United States

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